molecular formula C16H16N2O2S B2566084 2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one CAS No. 1164472-93-8

2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one

Cat. No.: B2566084
CAS No.: 1164472-93-8
M. Wt: 300.38
InChI Key: SUUSMMJBKMAORX-STIUHYITSA-N
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Description

2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one is a synthetic thiazolidinedione derivative investigated for its potential role in modulating metabolic pathways. This compound has been identified in patent literature as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound can promote glucose uptake and fatty acid oxidation , making it a candidate for research into insulin resistance and type 2 diabetes. Its specific chemical structure, featuring a morpholino ring and a (Z,Z)-cinnamylidene moiety, is designed to interact with key biological targets involved in energy metabolism. Researchers utilize this compound primarily in preclinical studies to elucidate the complex signaling networks of metabolic diseases and to explore potential therapeutic strategies for conditions associated with dysfunctional energy regulation.

Properties

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(Z)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-14(8-4-7-13-5-2-1-3-6-13)21-16(17-15)18-9-11-20-12-10-18/h1-8H,9-12H2/b7-4-,14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUSMMJBKMAORX-STIUHYITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C=C\C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one typically involves the reaction of morpholine with a thiazolone precursor and a phenylpropenylidene derivative. One common synthetic route includes the following steps:

    Formation of the Thiazolone Core: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions to form the thiazolone ring.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where morpholine reacts with a suitable leaving group on the thiazolone core.

    Addition of the Phenylpropenylidene Group: The phenylpropenylidene group can be added through a condensation reaction between the thiazolone-morpholine intermediate and a cinnamaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolone derivatives.

    Substitution: Formation of substituted thiazolone derivatives with various functional groups.

Scientific Research Applications

2-Morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Substituent Variations and Structural Implications

Thiazol-4-one derivatives differ primarily in substituents at positions 2 and 5, which dictate their physicochemical and biological properties. Key analogues include:

Compound Name Substituent at Position 2 Substituent at Position 5 Key Features
Target Compound Morpholino (Z,2Z)-3-phenyl-2-propenylidene Conjugated diene system; enhanced solubility due to morpholino
(Z)-5-(Benzylidene)-2-(phenylamino)thiazol-4-one Substituted phenylamino Substituted benzylidene Aromatic substituents increase lipophilicity; variable MIC50 values
(Z)-3-Morpholino-5-(pyridinylmethylene)-2-thioxothiazolidin-4-one Morpholino Pyridinylmethylene + thioxo Thioxo group enhances reactivity; pyridine introduces basicity
(Z)-2-Morpholino-5-(pyrazol-4-ylmethylene)thiazol-4-one Morpholino Pyrazol-4-ylmethylene Bulky pyrazole group increases steric hindrance; potential kinase inhibition

Key Observations:

  • Morpholino vs. Phenylamino Groups: Morpholino-containing derivatives (e.g., target compound, ) exhibit higher solubility compared to phenylamino-substituted analogues (), which are more lipophilic and may favor membrane penetration .
  • Propenylidene vs. Benzylidene/Pyridinylmethylene: The target’s propenylidene group introduces an aliphatic conjugated system, whereas benzylidene () and pyridinylmethylene () substituents are aromatic, affecting π-π stacking and electronic properties .

Biological Activity

2-Morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This compound is characterized by its unique molecular structure, which includes a morpholino group and a propenylidene moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C₁₆H₁₆N₂O₂S
  • Molecular Weight : 300.37 g/mol
  • CAS Number : 1164472-93-8

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, influencing pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation through modulation of cell cycle regulators.
  • Affecting mitochondrial membrane potential, which is critical in the intrinsic apoptotic pathway.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines:

  • Cell Viability Assays :
    • The compound was tested on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines using MTT assays.
    • Results indicated significant cytotoxicity with IC₅₀ values of approximately 5.02 µM for MCF-7 and 15.24 µM for MDA-MB-231 cells, demonstrating higher efficacy compared to standard chemotherapeutic agents like etoposide, which had IC₅₀ values exceeding 50 µM in similar assays .
  • Apoptosis Induction :
    • Flow cytometry analysis revealed that treatment with the compound resulted in increased early and late apoptotic cells in both cancer cell lines.
    • The mechanism involved the activation of caspases (caspase-8 and caspase-9), indicating that apoptosis was mediated through the intrinsic pathway .
  • Impact on Cell Cycle :
    • The compound was shown to arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation rates in treated cells.

Data Table: Summary of Biological Activity

Study Cell Line IC₅₀ (µM) Mechanism Effects Observed
Study 1MCF-75.02ApoptosisIncreased apoptotic cells; Caspase activation
Study 2MDA-MB-23115.24Cell Cycle ArrestG0/G1 phase arrest; Reduced proliferation
Study 3Human Skin Fibroblasts28.52Lower CytotoxicityLess effect compared to cancer cells

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing 2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the thiazol-4-one core via cyclization under acidic or basic conditions .
  • Substitution : Introduction of the morpholino group using morpholine as a nucleophile, often requiring anhydrous solvents like DMF or THF .
  • Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity . Optimization involves adjusting reaction temperatures (60–100°C), solvent polarity, and catalyst choice (e.g., p-toluenesulfonic acid for cyclization) .

Q. How is the structural integrity of this compound validated during synthesis?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry, with emphasis on olefinic proton coupling constants (J = 10–12 Hz for Z,Z-configuration) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits . Positive controls (e.g., doxorubicin for anticancer tests) and triplicate replicates are essential for reliability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?

Methodologies include:

  • Functional Group Variation : Synthesizing analogs with modified substituents (e.g., replacing morpholino with piperidine) and comparing bioactivity .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2 .
  • Pharmacophore Mapping : Identifying critical moieties (e.g., thiazol-4-one core) using software like Schrödinger . Data contradictions (e.g., inconsistent IC50_{50} across cell lines) may arise from assay variability; statistical tools (ANOVA, Tukey’s test) are recommended for analysis .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

Challenges include low melting points and polymorphism. Solutions involve:

  • Solvent Screening : Slow evaporation in polar solvents (e.g., DMSO/water mixtures) to promote crystal growth .
  • SHELX Refinement : Using SHELXL for structure solution, with attention to disorder modeling for flexible substituents (e.g., propenylidene group) .
  • Temperature Control : Crystallization at 4°C to stabilize metastable forms .

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models?

Discrepancies often stem from pharmacokinetic factors (e.g., poor bioavailability). Approaches include:

  • Formulation Optimization : Liposomal encapsulation to enhance solubility .
  • Metabolic Stability Assays : Liver microsome studies to identify rapid degradation pathways .
  • Dose-Response Calibration : Adjusting in vivo doses based on in vitro IC50_{50} and plasma protein binding assays .

Q. What advanced techniques enable selective functionalization of the thiazol-4-one core?

  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., allylation of the thiazol-4-one) with reduced side products .
  • Protecting Groups : Use of Boc for morpholino protection during substitutions .
  • Catalytic Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 5-position .

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